2-Bromo-4-chlorobutanoyl chloride 2-Bromo-4-chlorobutanoyl chloride
Brand Name: Vulcanchem
CAS No.: 71254-32-5
VCID: VC8289954
InChI: InChI=1S/C4H5BrCl2O/c5-3(1-2-6)4(7)8/h3H,1-2H2
SMILES: C(CCl)C(C(=O)Cl)Br
Molecular Formula: C4H5BrCl2O
Molecular Weight: 219.89 g/mol

2-Bromo-4-chlorobutanoyl chloride

CAS No.: 71254-32-5

Cat. No.: VC8289954

Molecular Formula: C4H5BrCl2O

Molecular Weight: 219.89 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-chlorobutanoyl chloride - 71254-32-5

Specification

CAS No. 71254-32-5
Molecular Formula C4H5BrCl2O
Molecular Weight 219.89 g/mol
IUPAC Name 2-bromo-4-chlorobutanoyl chloride
Standard InChI InChI=1S/C4H5BrCl2O/c5-3(1-2-6)4(7)8/h3H,1-2H2
Standard InChI Key OGNROIRTCSDKHY-UHFFFAOYSA-N
SMILES C(CCl)C(C(=O)Cl)Br
Canonical SMILES C(CCl)C(C(=O)Cl)Br

Introduction

Structural and Molecular Characteristics

Molecular Formula and Physical Properties

2-Bromo-4-chlorobutanoyl chloride has the molecular formula C₄H₅BrCl₂O and a molecular weight of 219.89 g/mol. The compound’s structure features a reactive acyl chloride group (-COCl) at the first carbon, a bromine substituent at the second carbon, and a chlorine atom at the fourth carbon (Figure 1). Key physical properties include:

PropertyValue
Boiling Point86–92°C at 10 Torr
Density1.6426 g/cm³
ReactivityHydrolyzes in water

The presence of two halogens (Br and Cl) enhances electrophilicity at the carbonyl carbon, making it highly reactive toward nucleophiles.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-bromo-4-chlorobutanoyl chloride typically involves halogenation of precursor compounds. One plausible route is the bromination of 4-chlorobutyryl chloride using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). The reaction proceeds via electrophilic substitution:

\text{4-Chlorobutyryl chloride} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{2-Bromo-4-chlorobutanoyl chloride} + \text{HBr} $$ Industrial-scale production employs continuous distillation systems to isolate the product, achieving purities >95%[1]. ### 2.2 Optimization Challenges Key challenges include controlling exothermic reactions during bromination and minimizing hydrolysis of the acyl chloride group. Industrial protocols often use anhydrous conditions and low temperatures (-10°C to 0°C) to suppress side reactions[1]. --- ## 3. Chemical Reactivity and Applications ### 3.1 Nucleophilic Substitution Reactions The bromine and chlorine atoms undergo nucleophilic substitution under varying conditions: - **Bromine displacement**: Reacts with amines (e.g., aniline) to form amides[1]. - **Chlorine displacement**: Less reactive due to lower electronegativity but participates in SN2 reactions with strong nucleophiles (e.g., thiols)[1]. ### 3.2 Hydrolysis and Stability Hydrolysis in aqueous media yields 2-bromo-4-chlorobutanoyl acid and hydrogen halides:

\text{C₄H₅BrCl₂O} + \text{H₂O} \rightarrow \text{C₄H₆BrClO₂} + \text{HCl} + \text{HBr} $$

This reaction necessitates careful storage under inert conditions to prevent decomposition.

Biological and Pharmaceutical Relevance

Enzyme Inhibition Studies

Halogenated acyl chlorides are intermediates in synthesizing enzyme inhibitors. For example, analogs of this compound have shown inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a target in diabetes therapy.

Antibacterial Agents

Chlorine and bromine substituents enhance membrane permeability in Gram-negative bacteria. Derivatives of 2-bromo-4-chlorobutanoyl chloride are being explored as precursors to broad-spectrum antibiotics.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesReactivity
4-Chlorobutyryl chlorideLacks bromine substituentLower electrophilicity
2-Bromopropionyl chlorideShorter carbon chainFaster hydrolysis

The dual halogenation in 2-bromo-4-chlorobutanoyl chloride uniquely balances reactivity and stability, making it preferable for multi-step syntheses.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral intermediates.

  • Green Chemistry Approaches: Replacing bromine with less toxic halogens without compromising reactivity.

  • In Vivo Pharmacokinetics: Evaluating metabolite profiles of drug candidates derived from this compound.

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